2-thio-Uridine 5'-diphosphate, commonly referred to as 2-thio-UDP, is a modified nucleotide that plays a significant role in various biochemical processes. This compound is an analog of uridine 5'-diphosphate, where the oxygen atom in the diphosphate group is substituted with a sulfur atom. The modification enhances its biological activity and specificity towards certain receptors, particularly in glycosylation reactions and receptor activation.
2-thio-UDP can be synthesized enzymatically or chemically. Enzymatic methods typically involve the modification of existing nucleotide substrates using specific enzymes, while chemical synthesis may involve multi-step organic reactions. The compound is of interest in both fundamental research and applied sciences due to its unique properties and potential applications.
2-thio-UDP belongs to the class of nucleotide analogs, specifically categorized under uridine derivatives. It is classified as a thiophosphate, which refers to compounds containing a phosphorus-sulfur bond.
The synthesis of 2-thio-UDP can be achieved through various methods, including:
The synthesis process may include steps such as:
The molecular structure of 2-thio-UDP consists of:
This structural modification alters the compound's interaction with enzymes and receptors, enhancing its selectivity and potency.
The molecular formula for 2-thio-UDP is C9H12N2O7P2S, with a molecular weight of approximately 330.20 g/mol. The presence of sulfur in the diphosphate group significantly impacts its biochemical properties compared to its oxygen-containing counterpart.
2-thio-UDP participates in several biochemical reactions:
The reactivity of 2-thio-UDP can be influenced by factors such as pH, temperature, and the presence of other ions or substrates in solution. Kinetic studies often utilize assays based on mass spectrometry or fluorescence to quantify reaction rates and product formation.
The mechanism of action for 2-thio-UDP primarily involves:
Studies indicate that 2-thio-UDP's binding affinity is significantly enhanced due to its structural modifications, allowing for more effective receptor activation compared to natural UDP .
Relevant data includes melting point ranges and solubility metrics which can vary based on synthesis methods and purity levels.
The unique properties of 2-thio-UDP make it a valuable tool in both basic research and applied sciences, highlighting its significance in advancing our understanding of biochemical processes and developing new therapeutic strategies.
2-Thio-uridine diphosphate (2-thio-UDP) exhibits high-affinity agonist activity at the P2Y14 receptor, a Gi-protein-coupled receptor (GPCR) prominently expressed in immune cells, epithelial tissues, and the central nervous system [1] [3]. The P2Y14 receptor is historically associated with UDP-glucose activation but demonstrates equal or greater responsiveness to UDP and its analogues, including 2-thio-UDP [1]. This receptor signals exclusively through Gi/o-proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate (cAMP) production [1] [4]. In GTPγS binding assays, 2-thio-UDP stimulates concentration-dependent GTPγS incorporation into Giα subunits with nanomolar potency (EC~50~ ≈ 200-300 nM), an effect fully abolished by pertussis toxin pretreatment [1] [4]. Structural analyses reveal that 2-thio-UDP occupies the orthosteric binding pocket of the P2Y14 receptor, forming critical hydrogen bonds with residues Arg~3.29~ and Lys~6.55~, which are conserved in nucleotide recognition [5]. The sulfur substitution at the 2-position enhances resistance to ectonucleotidases, prolonging receptor activation compared to endogenous UDP [1] [7].
A defining pharmacological feature of 2-thio-UDP is its pronounced selectivity for the P2Y14 receptor over the structurally related P2Y6 receptor, which also responds to UDP [3] [4] [8]. Functional assays in transfected cells demonstrate the following selectivity profile:Table 1: Agonist Potency (EC~50~) of 2-Thio-UDP at P2Y Receptors
Receptor Subtype | EC~50~ (μM) | Primary G-Protein | Antagonist Sensitivity |
---|---|---|---|
P2Y14 | 0.2 - 0.3 | Gi/o | Pertussis toxin |
P2Y6 | >100 | Gq | MRS2578 (IC~50~ = 0.1 μM) |
P2Y2 | Inactive | Gq | AR-C118925 |
P2Y4 | Inactive | Gq | PSB16133 |
2-Thio-UDP shows negligible activity at P2Y6 receptors even at high micromolar concentrations (EC~50~ >100 μM), as evidenced by calcium mobilization and inositol phosphate accumulation assays [4] [8]. This selectivity arises from steric constraints within the P2Y6 binding pocket, where the 2-thio modification disrupts interactions with key residues (e.g., His~4.63~ and Arg~5.38~) required for receptor activation [4]. Antagonists like MRS2578 (P2Y6-selective) fail to inhibit 2-thio-UDP-induced responses in P2Y14-expressing systems, further confirming subtype specificity [8]. Additionally, 2-thio-UDP does not activate P2Y2, P2Y4, or P2Y12 receptors, underscoring its utility as a selective pharmacological tool for dissecting P2Y14-mediated signaling [3] [7].
2-Thio-UDP exhibits distinct pharmacological properties compared to the canonical P2Y14 agonist UDP-glucose and the hydrolysis-resistant analogue 2-thio-uridine triphosphate (2-thio-UTP):
Unlike Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y6), P2Y14 activation by 2-thio-UDP does not directly mobilize intracellular calcium via phospholipase Cβ [1] [4]. However, secondary calcium signals arise through Giβγ-mediated activation of phospholipase Cγ or calcium release from mitochondria in specific cell types [6] [8]. In microglia-astrocyte co-cultures, 2-thio-UDP induces delayed calcium oscillations (peaking at 5-10 minutes) that are:
2-Thio-UDP robustly activates mitogen-activated protein kinase cascades through Giβγ-dependent transactivation of growth factor receptors [6]. Key phosphorylation events include:Table 2: Time Course and Amplitude of Mitogen-Activated Protein Kinase Activation by 2-Thio-UDP
Mitogen-Activated Protein Kinase | Peak Phosphorylation Time | Amplitude vs. Control | Inhibitor Sensitivity |
---|---|---|---|
Extracellular signal-regulated kinase 1/2 | 10-15 minutes | 3.5-fold | Pertussis toxin, U0126 (mitogen-activated protein kinase kinase inhibitor) |
P38 mitogen-activated protein kinase | 20-30 minutes | 2.8-fold | SB203580 (p38 inhibitor) |
c-Jun N-terminal kinase | 30-45 minutes | 2.0-fold | SP600125 (c-Jun N-terminal kinase inhibitor) |
In C6 glioma cells, 2-thio-UDP-induced extracellular signal-regulated kinase 1/2 phosphorylation requires Src kinase and matrix metalloproteinase-dependent epidermal growth factor receptor transactivation [6]. This pathway promotes cell migration and inflammatory gene expression (e.g., cyclooxygenase-2) but not proliferation, contrasting with Gq-coupled P2Y receptor responses [6].
GTPγS binding assays provide direct evidence for Gi-protein activation by 2-thio-UDP at P2Y14 receptors [1] [4]. Key findings:
These assays establish 2-thio-UDP as a high-affinity, hydrolysis-resistant tool for probing P2Y14-Gi signaling in native tissues and disease models [1] [4] [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2